![molecular formula C24H31BrSi B12533476 ({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane CAS No. 864070-25-7](/img/structure/B12533476.png)
({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane is a chemical compound with the molecular formula C24H31BrSi and a molecular weight of 427.492 g/mol . This compound is characterized by the presence of a bromophenyl group, a phenylethynyl group, and a tri(propan-2-yl)silane group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of ({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzyl chloride, phenylacetylene, and tri(propan-2-yl)silane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst and a base such as potassium carbonate. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The phenylethynyl group can undergo oxidation reactions to form corresponding carbonyl compounds. Reagents such as potassium permanganate or chromium trioxide are commonly used for these reactions.
Reduction Reactions: The compound can also undergo reduction reactions, particularly at the phenylethynyl group, to form corresponding alkanes. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Aplicaciones Científicas De Investigación
({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Its ability to interact with biological molecules makes it a useful tool in medicinal chemistry.
Medicine: It is investigated for its potential therapeutic properties, including its ability to act as an inhibitor of certain enzymes or receptors. This makes it a candidate for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane can be compared with other similar compounds, such as:
({4-[(3-Chlorophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and chemical properties.
({4-[(3-Methylphenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane: This compound has a methyl group instead of a bromine atom, which can influence its steric and electronic properties.
({4-[(3-Fluorophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane: This compound has a fluorine atom instead of a bromine atom, which can alter its chemical behavior and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides it with distinct chemical properties and reactivity.
Propiedades
Número CAS |
864070-25-7 |
|---|---|
Fórmula molecular |
C24H31BrSi |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
2-[4-[(3-bromophenyl)methyl]phenyl]ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C24H31BrSi/c1-18(2)26(19(3)4,20(5)6)15-14-21-10-12-22(13-11-21)16-23-8-7-9-24(25)17-23/h7-13,17-20H,16H2,1-6H3 |
Clave InChI |
BTIYTKKSDVLEHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CC1=CC=C(C=C1)CC2=CC(=CC=C2)Br)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12533397.png)
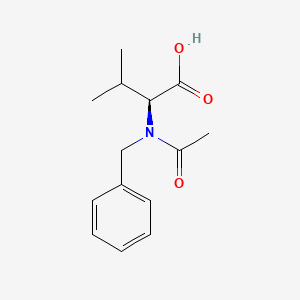
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester](/img/structure/B12533412.png)
![N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide](/img/structure/B12533413.png)
![6-[3-(4-Chlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533424.png)
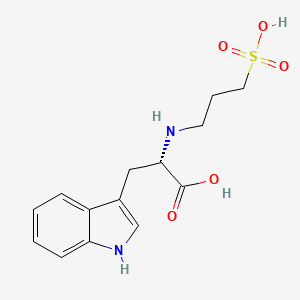

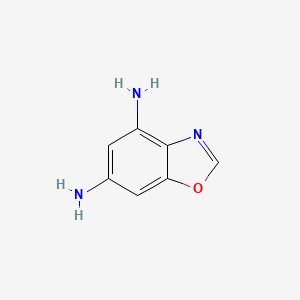

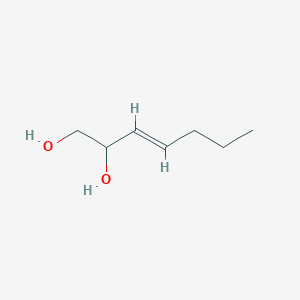

![7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B12533487.png)
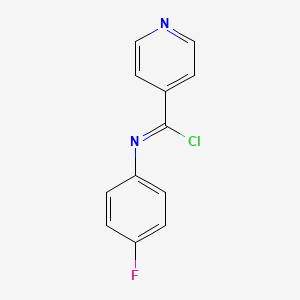
![3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione](/img/structure/B12533494.png)
